Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate
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Overview
Description
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate is an organic compound with a unique structure that includes a benzyl group attached to an imino group, which is further connected to a dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate typically involves the reaction of benzylamine with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3E)-3-(phenylimino)-2,2-dimethylpropanoate
- Methyl (3E)-3-(tolylimino)-2,2-dimethylpropanoate
- Methyl (3E)-3-(anilino)-2,2-dimethylpropanoate
Uniqueness
Methyl (3E)-3-(benzylimino)-2,2-dimethylpropanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
919112-25-7 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-benzylimino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,12(15)16-3)10-14-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
KHRVUZIMWBAKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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